1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety linked to a pyridin-4-ylmethyl group. This structural framework is shared with several bioactive molecules, particularly those targeting neurological disorders, cancer, and infectious diseases . The pyridinylmethyl amide introduces hydrogen-bonding capacity and π-π stacking interactions, which are critical for target binding .
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-3-5-15(6-4-13)22-12-16(20-21-22)17(23)19-11-14-7-9-18-10-8-14/h3-10,12H,2,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPLKJDDMQEYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole moiety is known for its diverse pharmacological properties, and this compound's unique structure suggests promising therapeutic applications.
The molecular formula of the compound is with a molecular weight of 312.38 g/mol. The compound features a triazole ring linked to both a pyridine and an ethylphenyl group, contributing to its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Weight | 312.38 g/mol |
| Molecular Formula | C18H20N4O |
| LogP | 3.54 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 84.7 Ų |
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Inhibition of Staphylococcus aureus and Escherichia coli : The compound showed notable activity against these pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Mechanism of Action : The antimicrobial effect is attributed to the ability of the triazole group to interfere with fungal cell wall synthesis and bacterial metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have demonstrated that similar triazole derivatives can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in DNA synthesis.
Case Study:
In vitro assays revealed that derivatives with a similar structure inhibited thymidylate synthase (TS), an essential enzyme for DNA replication. The IC50 values ranged from 1.95 to 4.24 μM, indicating strong inhibitory effects compared to standard chemotherapeutics like doxorubicin.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and microbial resistance. The binding affinity was analyzed using computational methods, revealing favorable interactions with active sites critical for enzyme function.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. Research has shown that compounds similar to 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells, demonstrating promising results in vitro and in vivo .
Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Triazole derivatives are often studied for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary assays indicate that this compound may inhibit the growth of certain microbial strains, presenting opportunities for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development : The unique structure of this compound positions it as a candidate for agricultural applications, particularly in the development of novel pesticides. Triazole compounds are known to exhibit fungicidal properties. Research into its efficacy against plant pathogens could lead to the formulation of effective crop protection products .
Material Science Applications
Polymer Synthesis : The compound has potential applications in material science, particularly in the synthesis of polymers with enhanced properties. The incorporation of triazole units into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Case Studies
Comparison with Similar Compounds
The compound belongs to a class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, which exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Modifications and Physicochemical Properties
Key Observations :
- Lipophilicity : The 4-ethylphenyl group in the target compound provides intermediate hydrophobicity compared to halogenated (e.g., chloro, fluoro) or methoxy-substituted analogs. This balance may optimize blood-brain barrier penetration for CNS targets .
- Steric Effects : Bulky substituents like 3-phenylpropyl (in ’s compound) or cyclopropyl () reduce conformational flexibility, which may limit target engagement compared to the pyridinylmethyl group .
Pharmacological Activity
- Anticancer Activity : Compounds like N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (MKA027) inhibit macrophage migration inhibitory factor (MIF) tautomerase activity (IC50 = 1.2 µM) . The target compound’s pyridinylmethyl group may similarly target MIF but with altered potency due to reduced steric hindrance.
- Antiepileptic Potential: Rufinamide, a structurally simplified analog, is clinically used for seizures. The target compound’s ethylphenyl group may enhance CNS penetration compared to Rufinamide’s fluorobenzyl group .
- Antiviral Activity: Triazole derivatives with pyridinyl groups (e.g., ’s 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) show inhibition of HIV-1 capsid assembly. The target compound’s pyridinylmethyl amide could mimic this activity .
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition Approach
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is widely employed for constructing 1,2,3-triazole rings. For the target compound, this method involves the reaction between a terminal alkyne and an organic azide. A critical modification involves the use of copper(I) catalysts to ensure regioselective formation of the 1,4-disubstituted triazole isomer .
Reaction Design :
-
Azide Precursor Synthesis :
The 4-ethylphenyl azide is prepared via diazotization of 4-ethylaniline using sodium nitrite and hydrochloric acid, followed by azide exchange with sodium azide. -
Alkyne Functionalization :
The pyridin-4-ylmethyl propargyl amine is synthesized by reacting 4-(aminomethyl)pyridine with propargyl bromide under basic conditions. -
Cycloaddition :
The azide and alkyne are combined in a 1:1 molar ratio in tetrahydrofuran (THF) with catalytic CuI (5 mol%) at 60°C for 12 hours. The reaction proceeds with >90% regioselectivity for the 1,4-triazole product .
Post-Functionalization :
The intermediate triazole-carboxylic acid is activated using ethyl chloroformate and subsequently coupled with pyridin-4-ylmethylamine in the presence of N,N-diisopropylethylamine (DIPEA) to yield the final carboxamide .
Grignard Reagent-Mediated Synthesis
A patent-derived methodology utilizes Grignard reagents to introduce substituents at the triazole’s 4-position, enabling precise control over steric and electronic properties .
Key Steps :
-
Dibromo-Triazole Intermediate :
4,5-Dibromo-1-(4-ethylphenyl)-1H-1,2,3-triazole is synthesized via bromination of the parent triazole using N-bromosuccinimide (NBS) in dichloromethane. -
Grignard Addition :
The dibromo intermediate is treated with isopropylmagnesium chloride-lithium chloride complex at −30°C to selectively replace the 5-bromo group with a methylene moiety. -
Carbon Dioxide Insertion :
The resultant triazole-magnesium complex is quenched with gaseous CO₂, forming the carboxylic acid derivative. Subsequent esterification with methyl iodide and potassium carbonate yields the methyl ester .
Amidation :
The methyl ester undergoes aminolysis with pyridin-4-ylmethylamine in dimethylformamide (DMF) at 80°C, achieving 85% conversion to the target carboxamide .
Base-Catalyzed Cyclization Methods
Base-mediated cyclization offers an alternative route under mild conditions, avoiding moisture-sensitive intermediates .
Procedure :
-
Precursor Assembly :
Ethyl 2-azidoacetate is reacted with 4-ethylphenyl isocyanate to form a urea derivative, which undergoes thermal elimination to generate an acyl azide. -
Cyclization :
The acyl azide is treated with cesium carbonate in acetonitrile at 25°C, inducing a [3+2] cyclization to form the triazole ring. -
Hydrolysis and Coupling :
The ethyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by HOBt/EDCI-mediated coupling with pyridin-4-ylmethylamine .
Advantages :
Comparative Analysis of Synthetic Routes
Key Observations :
-
The Grignard method excels in scalability but suffers from lower yields due to competing side reactions .
-
Base-catalyzed cyclization offers rapid synthesis but requires stringent pH control during hydrolysis .
Industrial-Scale Production Considerations
For large-scale manufacturing, the Grignard route is preferred due to compatibility with continuous flow reactors . Critical optimizations include:
-
Solvent Recycling : THF and METHF are recovered via distillation, reducing costs by 40% .
-
Automated Quenching : CO₂ injection systems minimize variability in carboxylation steps .
-
Purity Control : Crystallization from ethyl acetate/hexane mixtures achieves >99% purity, meeting pharmaceutical standards .
Q & A
Q. What are the established synthetic routes for 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high specificity and yield . Key steps include:
- Azide preparation : Reacting 4-ethylphenyl azide with propargylamine derivatives.
- Cycloaddition : Using CuI (1–5 mol%) in DMSO or acetonitrile at 50–80°C for 6–12 hours .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product (>90% purity) . Optimization involves adjusting solvent polarity (e.g., DMSO enhances reaction rates), temperature control to minimize side reactions, and catalyst loading to balance cost and efficiency .
Q. How can researchers confirm the structural integrity of this triazole-carboxamide derivative?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions and carboxamide linkage (e.g., carbonyl resonance at ~165–170 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement. Single-crystal diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data (<0.8 Å) .
Advanced Research Questions
Q. What experimental design principles are critical for evaluating the compound’s bioactivity in kinase inhibition assays?
- Target selection : Prioritize kinases with structural homology to triazole-binding domains (e.g., EGFR, VEGFR) .
- Assay conditions : Use fluorescence-based ATP competition assays (CisBio Kinase Assay Kit) with 1–10 µM compound concentrations. Include controls for non-specific binding (e.g., staurosporine) .
- Data interpretation : Calculate IC values via nonlinear regression (GraphPad Prism) and validate with Western blotting for downstream phosphorylation markers .
Q. How can computational modeling resolve discrepancies between in vitro and in vivo bioactivity data?
- Molecular docking (AutoDock Vina) : Screen against crystal structures of target proteins (PDB IDs) to identify binding poses. Prioritize poses with hydrogen bonds between the triazole ring and catalytic lysine residues .
- QSAR analysis : Use MOE or Schrödinger to correlate substituent effects (e.g., 4-ethylphenyl vs. chlorophenyl) with activity. Descriptors like logP and polar surface area predict bioavailability .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess dynamic interactions missed in static docking .
Q. What methodologies address contradictions in cytotoxicity data across cell lines?
- Dose-response normalization : Account for variations in cell permeability (e.g., MDR1 expression) using P-gp inhibitors like verapamil .
- Metabolic profiling : LC-MS/MS to quantify intracellular compound levels and identify metabolites causing off-target effects .
- Pathway enrichment analysis (IPA or DAVID) : Compare transcriptomic data from sensitive vs. resistant cell lines to pinpoint compensatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
